molecular formula C17H13BrN4O5S B11776752 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide

Cat. No.: B11776752
M. Wt: 465.3 g/mol
InChI Key: KOJYFYVFYQBCAN-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential interactions with redox-sensitive biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide
  • 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H13BrN4O5S

Molecular Weight

465.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C17H13BrN4O5S/c1-26-14-8-10(6-7-13(14)22(24)25)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23)

InChI Key

KOJYFYVFYQBCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-]

Origin of Product

United States

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